1,3-Adamantanedicarboxylic acid

描述

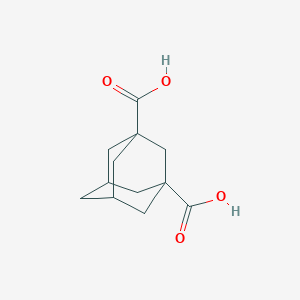

1,3-Adamantanedicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that the compound is a derivative of adamantane, which has been used in various applications including drug industry, polymer synthesis, and fine chemicals .

Mode of Action

It is synthesized from 1-adamantane carboxylic acid via a one-pot method . The compound is part of a series of diesters of adamantane dicarboxylic acids, which have been studied for their physicochemical and thermo-oxidative properties .

Biochemical Pathways

The compound is part of a series of diesters of adamantane dicarboxylic acids, which have been studied for their physicochemical and thermo-oxidative properties .

Pharmacokinetics

The compound is known to be a solid at room temperature and can dissolve in water and organic solvents .

Action Environment

The compound is known to be quite stable against light and humidity .

属性

IUPAC Name |

adamantane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c13-9(14)11-2-7-1-8(4-11)5-12(3-7,6-11)10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVQGHWQOQZQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192519 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39269-10-8 | |

| Record name | 1,3-Adamantanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39269-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039269108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the molecular formula and weight of 1,3-Adamantanedicarboxylic acid?

A1: this compound has the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ infrared spectroscopy (IR) and nuclear magnetic resonance spectroscopy (NMR) to confirm the structure of H2ADC. [] Additionally, single-crystal X-ray diffraction is frequently utilized to determine the three-dimensional structure of H2ADC and its complexes. []

Q3: What is the thermal stability of this compound?

A3: H2ADC exhibits high thermal stability, remaining stable up to 300 °C. []

Q4: How does the rigid structure of this compound influence its material properties?

A4: The rigid adamantane cage structure of H2ADC contributes to the formation of well-defined cavities and channels within supramolecular assemblies and coordination polymers. [] This structural rigidity also enhances the thermal stability of materials incorporating H2ADC. []

Q5: What types of materials can be prepared using this compound as a building block?

A5: H2ADC can be used to create various materials, including:

- Coordination polymers: These materials utilize H2ADC as a bridging ligand to connect metal ions, creating diverse architectures with potential applications in catalysis, gas storage, and sensing. []

- Host-guest complexes: The adamantane cage of H2ADC can act as a host for smaller guest molecules, leading to the formation of inclusion complexes with potential applications in drug delivery and separation science. []

- Polyesters: H2ADC can be polymerized with diols to form polyesters with potential applications in biodegradable plastics and coatings. []

Q6: Has this compound been explored for its catalytic properties?

A6: Yes, studies have shown that ruthenium nanoparticle networks stabilized by H2ADC exhibit catalytic activity in the selective hydrogenation of phenylacetylene to styrene. [] The interparticle distance and electronic ligand effects in these materials were found to influence the catalyst activity and selectivity.

Q7: How does the presence of this compound affect the catalytic activity of ruthenium nanoparticles?

A7: Research suggests that ruthenium species formed during the assembly of nanoparticle networks with H2ADC can partially decarbonylate the carboxylic acid groups of the ligand at room temperature. [] This unusual reactivity highlights the potential of H2ADC to modify the surface chemistry and enhance the catalytic activity of metal nanoparticles.

Q8: Have any computational studies been performed on this compound?

A8: Density functional theory (DFT) calculations have been employed to investigate the surface interaction between ruthenium nanoparticles and H2ADC. [] These calculations provide valuable insights into the binding mode of H2ADC on the nanoparticle surface and help understand its role in stabilizing the nanoparticle assemblies.

Q9: How does modifying the structure of this compound affect its ability to form coordination polymers?

A9: Replacing the carboxylic acid groups with acetic acid groups, as in 1,3-adamantanediacetic acid (H2ADA), can significantly alter the structure and properties of the resulting coordination polymers. [] The increased flexibility of H2ADA compared to H2ADC can lead to different coordination modes and network topologies.

Q10: What is the stability of this compound in different solvents?

A10: While limited information is available on the stability of H2ADC in different solvents, it has been successfully crystallized from various solvent systems, including water, methanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). [] This suggests a degree of stability in these solvents under the conditions employed for crystallization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)